AZ-5104 is a chemical compound recognized primarily as a potent inhibitor of the epidermal growth factor receptor (EGFR). It is the demethylated metabolite of the drug osimertinib, which is used in targeted cancer therapies. Specifically, AZ-5104 exhibits significant inhibitory activity against various EGFR mutations, making it a valuable compound in the treatment of non-small cell lung cancer (NSCLC) . The compound is classified under the CAS number 1421373-98-9 and has garnered attention for its potential in overcoming resistance to other EGFR inhibitors .
The exact mechanism by which Almonertinib inhibits tyrosine kinases is still under investigation []. However, research suggests it might bind to the ATP-binding pocket of these enzymes, preventing them from transferring phosphate groups and thereby halting downstream signaling pathways crucial for cancer cell growth and survival [].
Further studies are needed to fully elucidate the specific interactions between Almonertinib and its target tyrosine kinases.
AZ-5104 undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A. This metabolic pathway converts osimertinib into AZ-5104, enhancing its pharmacological profile. The compound can interact with various cellular pathways, leading to decreased proliferation of cancer cells, particularly those harboring specific EGFR mutations .
The following reactions are notable:
AZ-5104 demonstrates high biological activity as an EGFR inhibitor with an IC50 value of less than 1 nM against several mutated forms of EGFR, including L858R/T790M and L861Q variants. This potency indicates its effectiveness in inhibiting tumor cell proliferation in vitro and suggests potential therapeutic benefits in NSCLC patients who have developed resistance to first-line treatments . Additionally, at low micromolar concentrations, AZ-5104 has been characterized as an agonist for retinoic acid receptor-related orphan receptor gamma (RORγ), indicating a dual role in biological systems .
The synthesis of AZ-5104 typically involves the following steps:
This method highlights the importance of enzymatic processes in generating active pharmaceutical ingredients from existing compounds .
AZ-5104's primary application lies in oncology, specifically for treating NSCLC characterized by EGFR mutations. Its ability to inhibit tumor growth makes it a candidate for:
Additionally, ongoing research may expand its applications into other areas involving RORγ modulation .
Studies have shown that AZ-5104 interacts with various cellular targets beyond EGFR. Notably:
These interactions underscore the compound's multifaceted nature and potential for broader therapeutic applications.
AZ-5104 shares structural and functional similarities with several compounds within its class. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Osimertinib | EGFR inhibitor | Prodrug form; converted to AZ-5104 |
Afatinib | Irreversible EGFR inhibitor | Broad spectrum against various mutations |
Erlotinib | Reversible EGFR inhibitor | First-generation EGFR inhibitor |
Dacomitinib | Irreversible pan-HER inhibitor | Targets multiple HER family receptors |
AZ-5104's unique position as a metabolite of osimertinib allows it to potentially overcome resistance mechanisms associated with other inhibitors, offering a strategic advantage in targeted therapies for NSCLC .